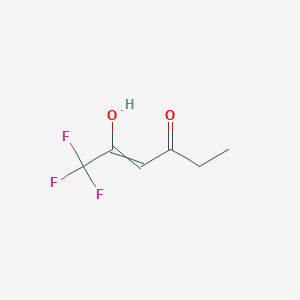![molecular formula C17H23F3N2O2 B12447913 1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine CAS No. 887591-06-2](/img/structure/B12447913.png)
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl-phenyl group and a Boc (tert-butoxycarbonyl) protecting group
Vorbereitungsmethoden
The synthesis of 1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl-Phenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a trifluoromethyl-phenyl group using reagents such as trifluoromethylphenylamine.
Boc Protection: The final step involves the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Analyse Chemischer Reaktionen
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.
Substitution: The trifluoromethyl-phenyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl-phenyl group is known to enhance the compound’s binding affinity and selectivity towards these targets. The Boc group serves as a protecting group, preventing unwanted reactions during the synthesis and allowing for selective deprotection under mild conditions.
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine can be compared with other similar compounds, such as:
1-Boc-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine: This compound also contains a trifluoromethyl-phenyl group and a Boc protecting group, but differs in the structure of the core ring.
1-Boc-3-(phenylamino)-methyl-pyrrolidine: Similar to the target compound but lacks the trifluoromethyl group, which may affect its chemical and biological properties.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological characteristics, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
887591-06-2 |
|---|---|
Molekularformel |
C17H23F3N2O2 |
Molekulargewicht |
344.37 g/mol |
IUPAC-Name |
tert-butyl 3-[[2-(trifluoromethyl)anilino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-12(11-22)10-21-14-7-5-4-6-13(14)17(18,19)20/h4-7,12,21H,8-11H2,1-3H3 |
InChI-Schlüssel |
SDGOCRMKEGPFHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)
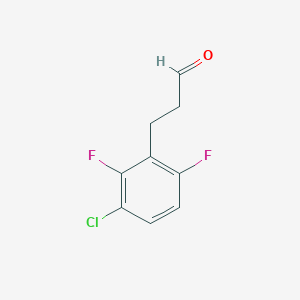
![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)
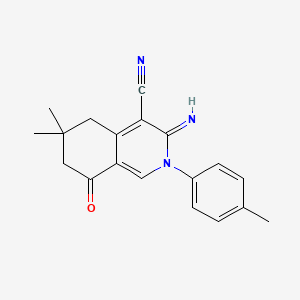
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine](/img/structure/B12447861.png)

![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)


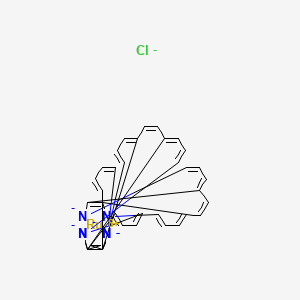
![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12447893.png)
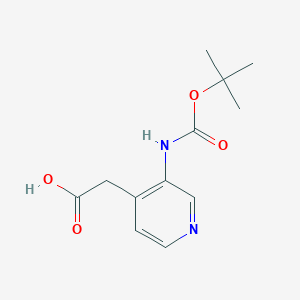
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)
